molecular formula C15H10BrNO2 B2558668 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile CAS No. 127389-37-1

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B2558668
CAS No.: 127389-37-1
M. Wt: 316.154
InChI Key: QZAJCMMQRJEOTA-UHFFFAOYSA-N
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Description

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a central 3-oxopropanenitrile backbone substituted with a phenyl ring bearing a 4-bromophenoxy group. This compound is synthesized via bromination of acetophenone derivatives followed by cyanation, a method analogous to the preparation of structurally similar β-oxonitriles (e.g., 3-(4-methoxyphenyl)-3-oxopropanenitrile) .

Properties

IUPAC Name

3-[3-(4-bromophenoxy)phenyl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-12-4-6-13(7-5-12)19-14-3-1-2-11(10-14)15(18)8-9-17/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAJCMMQRJEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile typically involves the following steps:

Chemical Reactions Analysis

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of 4-Bromophenoxybenzene : Reacting 4-bromophenol with 3-bromobenzonitrile in the presence of a base like potassium carbonate.
  • Nitrile Addition : Subjecting the resulting product to nucleophilic substitution with a nitrile source under basic conditions.

Medicinal Chemistry

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with potential therapeutic properties, particularly in treating cancer and inflammatory diseases.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of specific cancer cell lines, suggesting its utility as a lead compound for drug development.

Material Science

The compound has applications in developing advanced materials such as polymers and liquid crystals. Its unique chemical structure allows it to impart specific properties to materials, enhancing their functionality.

  • Data Table: Material Properties
PropertyValue
Thermal StabilityHigh
SolubilityModerate
Optical ActivityPresent

Organic Synthesis

In organic synthesis, this compound is used as a building block for constructing complex organic molecules. Its versatility allows chemists to create a variety of derivatives that can be explored for different applications.

  • Comparison with Similar Compounds
Compound NameKey DifferencesPotential Applications
3-[3-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrileChlorine instead of BromineSimilar medicinal applications
3-[3-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrileFluorine enhances stabilityPotentially more active
3-[3-(4-Methylphenoxy)phenyl]-3-oxopropanenitrileMethyl group affects lipophilicityDifferent pharmacokinetic profile

Mechanism of Action

The mechanism of action of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The nitrile group can also form hydrogen bonds or coordinate with metal ions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile, highlighting differences in substituents and their physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Bromophenoxy C₁₅H₁₀BrNO₂ 324.15 Electron-withdrawing group; potential anticancer intermediate
3-[3-(4-tert-Butylphenoxy)phenyl]-3-oxopropanenitrile 4-tert-Butylphenoxy C₂₀H₂₁NO₂ 307.39 Steric hindrance; used in polymer synthesis
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile 4-Ethylphenoxy C₁₇H₁₅NO₂ 265.31 Moderate electron-donating effects; intermediate for agrochemicals
3-(4-Methoxyphenyl)-3-oxopropanenitrile 4-Methoxyphenyl C₁₀H₉NO₂ 175.19 Electron-donating group; anticancer activity
3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile 3-Fluoro-4-morpholinophenyl C₁₃H₁₃FN₂O₂ 248.25 Enhanced solubility; CNS drug candidate

Key Observations:

  • Electronic Effects: Bromophenoxy (electron-withdrawing) and methoxy (electron-donating) substituents modulate reactivity. For example, electron-withdrawing groups enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions .
  • Steric Effects: Bulky substituents like tert-butylphenoxy reduce reaction rates in cyclocondensation reactions compared to smaller groups (e.g., methoxy) .
  • Bioactivity : Methoxy-substituted analogs exhibit anticancer activity by inhibiting tubulin polymerization , while brominated derivatives are explored as intermediates for kinase inhibitors .

Spectral and Analytical Data

  • FT-IR: Nitrile absorption at ~2255 cm⁻¹ is consistent across all analogs. Bromophenoxy derivatives show additional C-Br stretching at 650–750 cm⁻¹ .
  • ¹H NMR: Aromatic protons in bromophenoxy-substituted compounds resonate downfield (δ 7.5–8.0 ppm) compared to methoxy analogs (δ 6.8–7.2 ppm) due to electron-withdrawing effects .

Biological Activity

3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile, also known by its CAS number 4592-94-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological profiles, and potential therapeutic applications.

The molecular structure of this compound features a bromophenoxy group and a nitrile functional group, which contribute to its reactivity and biological properties. The compound has a molecular weight of approximately 292.25 g/mol and is classified as soluble in various solvents, indicating potential for bioavailability in pharmacological contexts .

Biological Activity Overview

The biological activity of this compound can be summarized through its interactions with various biological targets:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, suggesting potential implications in drug metabolism and interactions. However, it does not significantly inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) drug development .
  • Skin Permeation : A log Kp value of -6.49 cm/s indicates moderate skin permeability, which may influence topical formulation strategies .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound's interaction with specific enzymes can lead to altered metabolic pathways. For example, inhibition of CYP1A2 may affect the metabolism of co-administered drugs.
  • Receptor Modulation : While specific receptor interactions have not been extensively documented, compounds with similar structures often exhibit activity as agonists or antagonists at various receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives that provide insights into the potential effects of this compound:

  • Anticancer Activity : Research indicates that structurally related compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives containing bromophenyl moieties have shown promise in inhibiting tumor growth through apoptosis induction mechanisms .
  • Anti-inflammatory Properties : Compounds with similar frameworks have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators in cellular assays .

Data Table: Biological Activity Profile

Activity TypeObservations
CYP Enzyme InhibitionInhibits CYP1A2; no significant inhibition on others
BBB PermeabilityYes
Skin PermeationModerate (-6.49 cm/s)
SolubilitySoluble in various solvents (0.688 mg/ml)

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